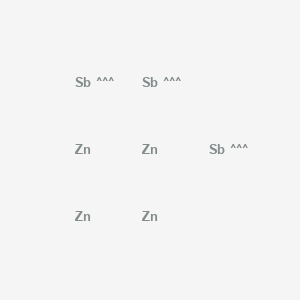
Antimony--zinc (3/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony–zinc (3/4) is a compound with the molecular formula Sb3Zn4 . It is used in the semiconductor industry and in photo optic applications .
Synthesis Analysis
Crystals of zinc-antimony oxide are synthesized by Solid state synthesis technique. Fine crystals of zinc-antimony oxide are formed by heating the sample at 900 °C for one hour . Interestingly, nc-Zn4Sb3 showed exothermic decomposition into zinc-poorer ZnSn at 196 °C in an open system, indicating that Zn4Sb3 is metastable in nanocrystalline form at room temperature .
Molecular Structure Analysis
The molecular structure of Antimony–zinc (3/4) is represented by the formula Sb3Zn4 . The InChI representation of the compound is InChI=1S/3Sb.4Zn . The compound has a molecular weight of 626.8 g/mol .
Chemical Reactions Analysis
Antimony is brittle and silvery. It is not very active, but reacts with oxygen, sulfur and chlorine at high temperatures . Antimony does not react with hydrochloric acid in the absence of oxygen . When heated, antimony reacts with oxygen in air forming Sb2O3 .
Physical And Chemical Properties Analysis
Antimony–zinc (3/4) has a molecular weight of 626.8 g/mol. It has a heavy atom count of 7 and a covalently-bonded unit count of 7 .
作用機序
Safety and Hazards
将来の方向性
Zinc-based batteries, including those with antimony, have the potential to provide affordable, reliable, and environmentally benign solutions to meet the increasing demand for energy storage in various applications, including grid-scale storage . The development of Zn-free anodes to inhibit Zn dendrite formation and modulate high-capacity Zn batteries is highly applauded yet very challenging .
特性
InChI |
InChI=1S/3Sb.4Zn |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPLRXPJGHUEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Sb].[Sb].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb3Zn4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony--zinc (3/4) | |
CAS RN |
12039-42-8 |
Source


|
| Record name | Antimony,compd. with zinc (3:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


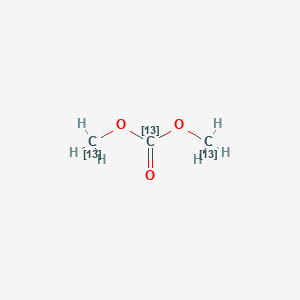

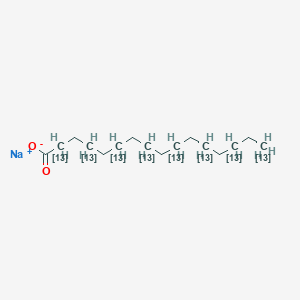

![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)

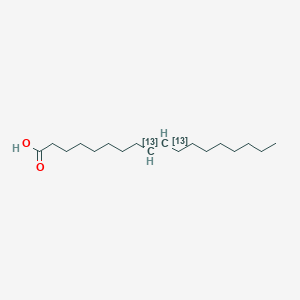
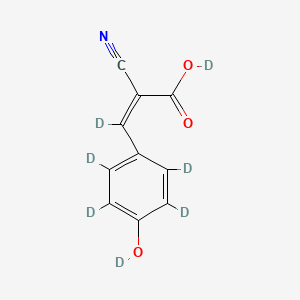
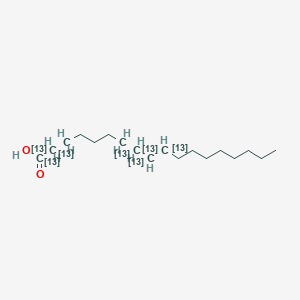
![Tioconazole impurity C [EP]](/img/structure/B3333608.png)
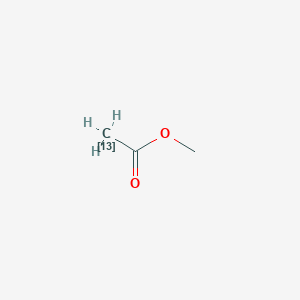
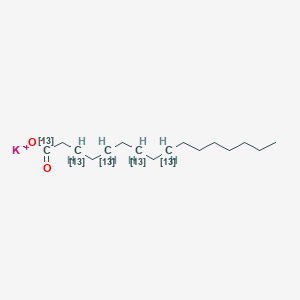
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)